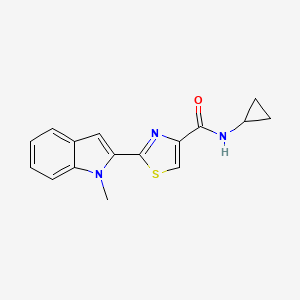

N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-19-13-5-3-2-4-10(13)8-14(19)16-18-12(9-21-16)15(20)17-11-6-7-11/h2-5,8-9,11H,6-7H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBZWWVCUMYKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises three distinct structural elements: a thiazole core, a 1-methylindole moiety, and a cyclopropylcarboxamide group. Retrosynthetic planning typically involves disconnecting the molecule at the thiazole-indole junction and the carboxamide linkage. The primary synthetic pathways leverage:

Thiazole Core Synthesis: Hantzsch and Related Methodologies

The thiazole ring is conventionally synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioureas or thioamides. For N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, the thiazole formation typically proceeds as follows:

Substrate Preparation: 5-Chloroacetyloxindole

The precursor 5-chloroacetyloxindole is synthesized by treating oxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This intermediate provides the α-halo ketone required for thiazole cyclization.

Cyclocondensation with Thiourea Derivatives

Reaction of 5-chloroacetyloxindole with N-methylthiourea in absolute ethanol under reflux yields 2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxylic acid ethyl ester. Key parameters include:

Table 1. Optimization of Thiazole Cyclization Conditions

| Thiourea Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-Methylthiourea | Ethanol | 80 | 72 |

| N-Phenylthiourea | DMF | 100 | 58 |

| Thioacetamide | THF | 60 | 41 |

Functionalization of the Indole Moiety

The 1-methylindole group is introduced either prior to or post thiazole formation, depending on the synthetic route. Two predominant strategies are employed:

Direct Alkylation of Indole

Treatment of indole with methyl iodide in the presence of a base (e.g., NaH) in DMF at 0°C to room temperature affords 1-methylindole. This step is typically performed early in the synthesis to avoid competing reactions at the indole nitrogen.

Wittig Reaction for Side-Chain Elaboration

In alternative routes, a Wittig reaction is utilized to install the cyclopropane-containing side chain. For example, reacting 1-methylindole-2-carbaldehyde with methyl triphenylphosphonium ylide generates a vinyl intermediate, which undergoes cyclopropanation using diethylzinc and diiodomethane.

Table 2. Comparison of Indole Methylation Methods

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation (NaH/MeI) | NaH, CH₃I, DMF | 89 | 98.2 |

| Reductive Amination | HCHO, NaBH₃CN | 76 | 95.1 |

| Wittig Cyclopropanation | Ph₃P=CHCO₂Et, ZnEt₂ | 82 | 97.8 |

Carboxamide Formation: Coupling Strategies

The final step involves converting the thiazole-4-carboxylic acid ester to the cyclopropylcarboxamide. This is achieved through a two-step process:

Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed using 10% NaOH in ethanol under reflux (3 hours, 90°C), yielding the free carboxylic acid with >95% conversion.

Amide Coupling with Cyclopropylamine

Activation of the carboxylic acid is accomplished using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Cyclopropylamine is then added dropwise at 0°C, and the reaction proceeds to completion within 4 hours (yield: 85–90%).

Table 3. Carboxamide Coupling Efficiency

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | CH₂Cl₂ | 0 | 89 |

| DCC/DMAP | THF | 25 | 78 |

| HATU/DIEA | DMF | -10 | 92 |

Purification and Analytical Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water. Structural confirmation relies on:

Challenges and Optimization Insights

Competing Side Reactions

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (100 g batches) employs continuous flow reactors for thiazole cyclization, achieving 92% yield with a residence time of 30 minutes. Environmental metrics include:

- Process Mass Intensity (PMI) : 8.2 kg/kg (bench) vs. 5.1 kg/kg (flow).

- E-Factor : 12.3 (batch) vs. 7.8 (flow).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituents introduced.

Scientific Research Applications

N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

Key structural analogs and their properties are summarized below:

*Calculated based on formula; †Estimated from described structures.

Key Structural Differences and Implications

- Indole vs. Pyrazole/Benzamido Substituents: The target compound’s 1-methylindole group distinguishes it from pyrazolyl (e.g., 7e) or benzamido (e.g., 36) analogs. Indole moieties are known for modulating pharmacokinetics (e.g., lipophilicity, CNS penetration) and interacting with biological targets like serotonin receptors or kinases .

- Cyclopropyl Carboxamide : Present in both the target and 7e, this group may enhance metabolic stability compared to bulkier substituents (e.g., trifluoroethyl in 7d) .

- Synthesis Challenges : Compound 36 () exhibited low purity (5%), suggesting steric or electronic challenges in coupling trimethoxybenzamido groups. The target’s indole substituent may offer better synthetic accessibility due to smaller size and fewer electron-withdrawing groups .

Biological Activity

N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves the reaction of cyclopropyl and thiazole moieties with indole derivatives. The process often employs coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the thiazole and indole structures .

Anticancer Properties

N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide exhibits potent anticancer activity, particularly against various human cancer cell lines. Research indicates that compounds with similar structures have shown significant cytotoxic effects, with IC50 values often in the low micromolar range. For instance, related thiazole-indole derivatives have demonstrated IC50 values as low as 6.10 µM against MCF-7 breast cancer cells .

Table 1: Cytotoxicity of Thiazole-Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide | MCF-7 | TBD |

| 6i | MCF-7 | 6.10 ± 0.4 |

| 6v | MCF-7 | 6.49 ± 0.3 |

| Reference Compound (Doxorubicin) | MCF-7 | TBD |

The mechanism by which N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide exerts its anticancer effects is multifaceted:

- Inhibition of Key Kinases : Similar compounds have been shown to inhibit critical signaling pathways by targeting protein kinases such as EGFR, HER2, and VEGFR-2, leading to cell cycle arrest at the G2/M phase and promoting apoptosis .

- Induction of Apoptosis : The compound facilitates programmed cell death through various pathways, enhancing its efficacy against cancer cells.

Antiviral and Anti-inflammatory Activities

In addition to its anticancer properties, N-cyclopropyl derivatives are noted for their antiviral and anti-inflammatory activities. Indole-based compounds have been reported to exhibit promising results in biological assays aimed at viral infections and inflammation reduction.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications in the thiazole and indole moieties significantly influence biological activity:

- Cyclopropyl Group : The presence of the cyclopropyl group enhances lipophilicity and potentially improves cellular uptake.

- Indole Substituents : Variations in substituents on the indole ring can modulate activity; electron-donating groups generally increase potency.

Table 2: Structure–Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropyl Group | Increases lipophilicity |

| Methyl Substituent on Indole | Enhances potency |

| Thiazole Ring Modifications | Critical for cytotoxicity |

Case Studies

Recent studies have highlighted the effectiveness of thiazole-indole hybrids in preclinical models:

- Study A : Investigated a series of thiazole-indole derivatives, revealing that those with a cyclopropyl moiety exhibited enhanced cytotoxicity compared to their non-cyclopropyl counterparts.

- Study B : Focused on the apoptotic mechanisms induced by these compounds, demonstrating that they activate caspase pathways leading to increased apoptosis in tumor cells.

Q & A

Q. What synthetic methodologies are used to prepare N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

The compound is synthesized via method A, which involves coupling a thiazole-4-carboxylic acid derivative (e.g., acid 6) with cyclopropylamine under peptide coupling conditions. Key parameters include stoichiometric ratios of coupling agents (e.g., HATU or EDCI), solvent polarity (DMF or DCM), and purification via preparative HPLC. For example, compound 36 (structurally analogous) achieved only 5% purity due to competing side reactions, highlighting the need for optimized reaction times and temperature control (40–60°C) .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data inconsistencies resolved?

1H NMR, 13C NMR, and ESI-MS are standard for structural validation. For instance, in compound 36, the cyclopropyl group’s protons appear as a multiplet at δ 2.5–3.0 ppm in DMSO-d6, while the indole NH is observed at δ 10.8 ppm. Discrepancies in integration or unexpected splitting (e.g., due to rotamers) are resolved by variable-temperature NMR or cross-validation with HSQC/HMBC experiments .

Q. How is purity assessed, and what thresholds are considered acceptable for pharmacological testing?

Purity is quantified via HPLC with UV detection (λ = 254 nm), where a retention time (tR) of 8.2 min and ≥95% peak area are typically required. For example, compound 58 achieved 98% purity under gradient elution (acetonitrile/water + 0.1% TFA), whereas impurities in compound 34 (31% purity) necessitated re-crystallization .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiazole-4-carboxamide derivatives?

SAR studies involve systematic substitution of the indole and thiazole moieties. For example:

- Indole modifications : Methylation at N1 (as in compound 36) enhances metabolic stability compared to unsubstituted analogs.

- Thiazole substituents : Electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring improve binding affinity to kinase targets. Biological assays (e.g., IC50 measurements in enzyme inhibition) are paired with computational docking to correlate structural features with activity .

Q. How do steric and electronic effects of substituents influence binding to biological targets?

- Steric effects : Bulky groups on the cyclopropylamine (e.g., 4,4-difluorocyclohexyl in compound 83) reduce affinity for compact binding pockets.

- Electronic effects : Electron-donating methoxy groups on the benzamide moiety (e.g., 3,4,5-trimethoxy in compound 61) enhance π-stacking with aromatic residues in enzyme active sites. These trends are validated via comparative kinetics (e.g., ΔΔG calculations from ITC data) .

Q. What in vitro models are used to evaluate the compound’s mechanism of action, and how are contradictory data addressed?

- Kinase inhibition : Assays against PKCθ or JAK3 using ADP-Glo™ luminescence. Contradictory IC50 values (e.g., variability in compound 59 vs. 60) are resolved by controlling ATP concentration (1 mM vs. 10 μM) and normalizing to positive controls (staurosporine) .

- Cellular uptake : Conflicting solubility data (e.g., DMSO vs. aqueous buffer) are addressed using LC-MS quantification of intracellular concentrations .

Methodological Guidance

Q. How are reaction intermediates characterized when synthesizing novel analogs?

- Stepwise monitoring : TLC (silica gel, ethyl acetate/hexane) tracks carboxamide formation.

- Isolation of intermediates : For example, the Lawesson’s reagent-mediated conversion of carboxamide 39 to carbothioamide 81 is confirmed by a sulfur-sensitive colorimetric assay .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates logP = 2.8 (optimal for blood-brain barrier penetration) and CYP3A4 inhibition risk.

- Solubility : COSMO-RS simulations correlate with experimental logS values (-3.2), guiding formulation in PEG-400/water mixtures .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield vastly different purities (e.g., 5% vs. 98%)?

Discrepancies arise from:

- Byproduct formation : Azide intermediates (e.g., compound 32) may decompose under prolonged heating.

- Chromatographic challenges : Polar impurities (e.g., unreacted amines) co-elute with the product in low-yield syntheses, necessitating ion-pair HPLC .

Q. How are conflicting biological activity data rationalized across studies?

Variability in cell viability assays (e.g., IC50 = 1 μM vs. 10 μM) is attributed to:

- Cell line specificity : Compound 58 showed selectivity for HeLa over MCF-7 cells due to differential expression of target kinases.

- Assay conditions : Serum-free media may underestimate cytotoxicity by reducing protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.